molecular formula C13H12N2O3 B2670149 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde CAS No. 2241138-32-7

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2670149
CAS No.: 2241138-32-7
M. Wt: 244.25
InChI Key: OAPASIGJMSSVEI-UHFFFAOYSA-N
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Description

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrazole ring and a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,5-Dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde is unique due to its dual functional groups, which provide a versatile platform for various chemical modifications and biological activities. Its combination of a pyrazole ring and a benzodioxole moiety makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-11(5-14-15(8)2)10-3-9(6-16)4-12-13(10)18-7-17-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPASIGJMSSVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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